molecular formula C10H18ClNO B1305757 4-aminoadamantan-1-ol Hydrochloride CAS No. 20098-19-5

4-aminoadamantan-1-ol Hydrochloride

Cat. No.: B1305757
CAS No.: 20098-19-5
M. Wt: 203.71 g/mol
InChI Key: KWEPNQFVPHYHHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method for synthesizing 4-Aminoadamantan-1-ol Hydrochloride involves using 5-hydroxy-2-adamantanone as a raw material. The process includes oximating with hydroxylamine hydrochloride, followed by hydrogenation reduction using raney nickel to obtain 4-amino-1-adamantanol. This is then subjected to acidification, salt formation, and recrystallization with methanol to yield the final product .

Another method involves using 5-hydroxy-2-adamantanone, aqueous ammonia as a solvent, and palladium-carbon for hydrogenation reduction. The resulting 4-amino-1-hydroxy adamantane is then acidified to form the hydrochloride salt .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing yield and purity. The use of readily available and cost-effective raw materials, along with efficient reaction conditions, makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoadamantan-1-ol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminoadamantan-1-ol Hydrochloride has significant applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Serves as a precursor for pharmaceutical compounds with antiviral and neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Aminoadamantan-1-ol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown antiviral activity by inhibiting viral replication. In neuroprotection, it acts on NMDA receptors, modulating their activity and providing therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

    Amantadine Hydrochloride: Used as an antiviral and in the treatment of Parkinson’s disease.

    Rimantadine Hydrochloride: Another antiviral compound with similar applications.

    Memantine Hydrochloride: Used in the treatment of Alzheimer’s disease.

Uniqueness: 4-Aminoadamantan-1-ol Hydrochloride is unique due to its specific structural features and the versatility of its derivatives in various applications. Its ability to undergo multiple types of chemical reactions and its role as a precursor in pharmaceutical synthesis highlight its importance .

Properties

IUPAC Name

4-aminoadamantan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPNQFVPHYHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62075-23-4, 20098-19-5
Record name trans-4-Amino-1-adamantanol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminoadamantan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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